molecular formula C18H17N3O4 B11546227 methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11546227
M. Wt: 339.3 g/mol
InChI Key: XYZZBTYRGOGPTH-YBFXNURJSA-N
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Description

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazone linkage, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a hydrazone linkage, a substituted phenyl group, and a benzoate ester.

Biological Activity

Methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a hydrazone derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a methyl ester group attached to a benzoate moiety and a hydrazinylidene group, which may contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is C24H20N4O5C_{24}H_{20}N_{4}O_{5}, with a molecular weight of approximately 444.44 g/mol. The compound's unique hydrazone linkage and ester functionality suggest diverse interactions with biological targets.

PropertyValue
Molecular FormulaC24H20N4O5C_{24}H_{20}N_{4}O_{5}
Molecular Weight444.44 g/mol
CAS Number765907-97-9

Mechanisms of Biological Activity

Hydrazones, including methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate, have been studied for their ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with hydrazone linkages may act as inhibitors of specific enzymes, such as proteases or kinases, potentially affecting signal transduction pathways.
  • Antioxidant Properties : The presence of aromatic rings and electron-donating groups can enhance the antioxidant capacity of these compounds, providing protective effects against oxidative stress.
  • Antimicrobial Activity : Some hydrazones exhibit antimicrobial properties against bacteria and fungi, likely through membrane disruption or interference with metabolic processes.

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazone derivatives. For instance, methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has shown promise in inhibiting cancer cell proliferation in vitro.

  • Case Study : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Antimicrobial Effects

Research has also indicated that similar compounds can exhibit antimicrobial activity. For example, derivatives with hydrazone structures have been tested against common pathogens.

  • Findings : In vitro assays revealed that certain hydrazones inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate, it is useful to compare it with other structurally related compounds.

Compound NameStructure FeaturesUnique Aspects
Methyl 4-{[2-(methylphenoxy)acetyl]amino}benzoateContains a methylphenoxy groupLacks the hydrazinylidene moiety
2-Ethoxy-4-{[2-(4-methylphenoxy)acetyl]hydrazinylidene}methyl phenyl benzoateIncorporates an ethoxy groupDifferent substituents on the aromatic rings
Methyl 4-{(3-methoxy-4-methylphenoxy)acetyl}aminobenzoateHas methoxy substitutionVariability in functional groups

The structural uniqueness of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate may confer distinct biological activities compared to its analogs, particularly in terms of enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)20-16(22)17(23)21-19-11-13-7-9-14(10-8-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

XYZZBTYRGOGPTH-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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